molecular formula C10H14O4 B1353497 Dimethyl cis-1,2,3,6-tetrahydrophthalate CAS No. 4841-84-3

Dimethyl cis-1,2,3,6-tetrahydrophthalate

Cat. No. B1353497
CAS RN: 4841-84-3
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-OCAPTIKFSA-N
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Description

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a chemical compound with the molecular formula C10H14O4 . It has an average mass of 198.216 Da and a monoisotopic mass of 198.089203 Da . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate involves the epoxidation of the compound . Additionally, it can be desymmetrized to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate .


Molecular Structure Analysis

The molecular structure of Dimethyl cis-1,2,3,6-tetrahydrophthalate contains a total of 28 bonds. These include 14 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 six-membered ring, and 2 aliphatic esters .


Chemical Reactions Analysis

The chemical reactions involving Dimethyl cis-1,2,3,6-tetrahydrophthalate include its epoxidation . It can also be desymmetrized to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate .


Physical And Chemical Properties Analysis

Dimethyl cis-1,2,3,6-tetrahydrophthalate has a density of 1.1±0.1 g/cm3, a boiling point of 258.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 121.8±25.7 °C . The compound has an index of refraction of 1.474 and a molar refractivity of 49.2±0.3 cm3 .

Scientific Research Applications

Epoxidation

  • Scientific Field: Organic Chemistry
  • Summary of Application: Dimethyl cis-1,2,3,6-tetrahydrophthalate can undergo an epoxidation reaction . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms. This reaction is significant in the field of organic synthesis because epoxides are versatile intermediates in the synthesis of a wide range of organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures for the epoxidation of Dimethyl cis-1,2,3,6-tetrahydrophthalate are not provided in the sources I found .

Desymmetrization

  • Scientific Field: Organic Chemistry
  • Summary of Application: Dimethyl cis-1,2,3,6-tetrahydrophthalate can undergo a desymmetrization reaction to form (1 S,2 R)-1-methyl-cis-1,2,3,6-tetrahydrophthalate . Desymmetrization is a process used in organic synthesis to produce a single stereoisomer from a symmetric substrate, which can be useful in the synthesis of complex organic molecules .
  • Methods of Application: The specific methods of application or experimental procedures for the desymmetrization of Dimethyl cis-1,2,3,6-tetrahydrophthalate are not provided in the sources I found .

properties

IUPAC Name

dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAGRMJGUQHLI-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446413
Record name Dimethyl cis-1,2,3,6-tetrahydrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cis-1,2,3,6-tetrahydrophthalate

CAS RN

4841-84-3
Record name Dimethyl cis-1,2,3,6-tetrahydrophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type) were charged 287 g of distilled water, 7.73 g of a surfactant (Pionin A43-S (manufactured by TAKEMOTO OIL & FAT CO., LTD.): solid matter content of 48.5% by weight), 14.06 mL of 1 mol/L sodium hydroxide, 0.15 g of ethylenediamine tetraacetate tetrasodium salt, 255 g of styrene, 11.25 g of acrylic acid, and 3.0 g of tert-dodecyl mercaptan, followed by sealing of the reaction vessel and stirring at a stirring rate of 200 rpm. Degassing was conducted with a vacuum pump, followed by repeating nitrogen gas replacement several times. Thereto was injected 108.75 g of 1,3-butadiene, and the inner temperature is elevated to 60° C. Thereto was added a solution of 1.875 g of ammonium persulfate dissolved in 50 mL of water, and the mixture was stirred for 5 hours as it stands. The temperature was further elevated to 90° C., followed by stirring for 3 hours. After completing the reaction, the inner temperature was lowered to reach to the room temperature, and thereafter the mixture was treated by adding 1 mol/L sodium hydroxide and ammonium hydroxide to give the molar ratio of Na+ ion:NH4+ ion=1:5.3, and thus, the pH of the mixture was adjusted to 8.05. Thereafter, filtration with a polypropylene filter having the pore size of 1.0 μm was conducted to remove foreign substances such as dust followed by storage. Accordingly, Compound No. RP-1 was obtained in an amount of 774.7 g. Upon the measurement of halogen ion by ion chromatography, concentration of chloride ion was revealed to be 3 ppm. As a result of the measurement of the concentration of the chelating agent by high performance liquid chromatography, it was revealed to be 145 ppm.
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14.06 mL
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ethylenediamine tetraacetate tetrasodium salt
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0.15 g
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255 g
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3 g
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287 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Ilie, R Lonsdale, R Agudo, MT Reetz - Tetrahedron Letters, 2015 - Elsevier
The achiral cyclohexene derivative dimethyl cis-1,2,3,6-tetrahydrophthalate has been subjected to oxidation catalyzed by cytochrome P450 monooxygenase P450-BM3, leading to …
Number of citations: 9 www.sciencedirect.com
SA Cerefice, EK Fields - The Journal of Organic Chemistry, 1976 - ACS Publications
qX^'CO. CH;, qX'CO. CH, on solvent, temperature, or peracid. Diepoxide 2 was formed with 87-93% selectivity in methylene chloride, chloroform, or benzene at 20-80 using perbenzoic, …
Number of citations: 21 pubs.acs.org
Y Yan, J Wu, G Hu, C Gao, L Guo, X Chen, L Liu… - Synthetic and Systems …, 2022 - Elsevier
Cytochrome P450 enzymes (CYPs) catalyze a series of C–H and C=C oxygenation reactions, including hydroxylation, epoxidation, and ketonization. They are attractive biocatalysts …
Number of citations: 11 www.sciencedirect.com
Y Liang, J Wei, X Qiu, N Jiao - Chemical reviews, 2018 - ACS Publications
Oxygenases-catalyzed reductive activation of molecular oxygen and incorporation of O atoms into an organic molecule is undoubtedly one of the most attractive research areas. …
Number of citations: 124 pubs.acs.org
HP Meyer, E Eichhorn, S Hanlon, S Lütz… - Catalysis Science & …, 2013 - pubs.rsc.org
The potential of biotechnology by means of biocatalysis or biosynthesis in organic synthesis is far from being fully exploited. For this reason a group of life science companies active in …
Number of citations: 157 pubs.rsc.org
赵瑞凡, 任婷, 甄岩 - 化学试剂, 2018 - chinareagent.com.cn
: 烷化剂类抗癌药物可攻击细胞DNA 分子众多部位, 产生一系列DNA 加合物, 影响DNA 复制和转录等过程, 从而诱导细胞变异或凋亡. O 6-烷基鸟嘌呤-DNA-烷基转移酶(O 6-alkylguanine-DNA…
Number of citations: 3 www.chinareagent.com.cn

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